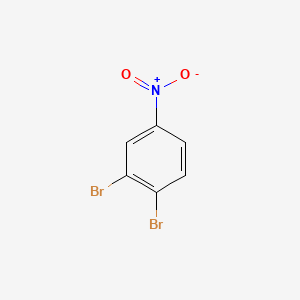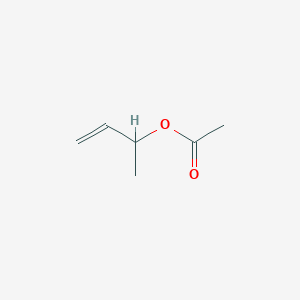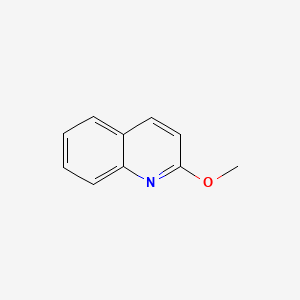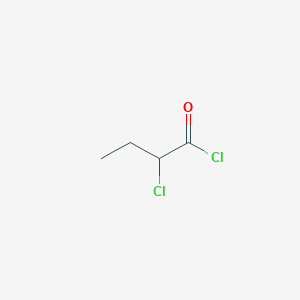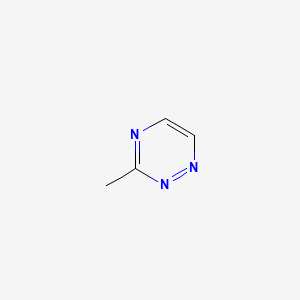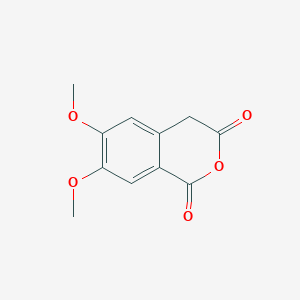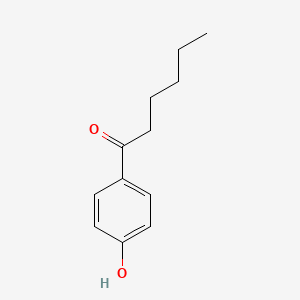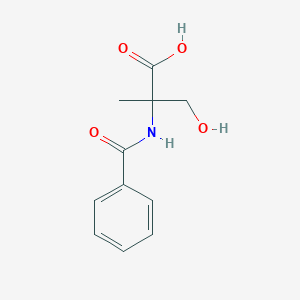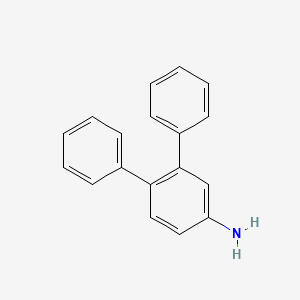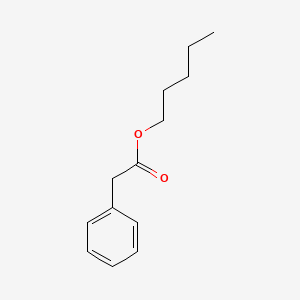
戊基苯乙酸酯
描述
Molecular Structure Analysis
The molecular structure of pentyl phenylacetate consists of a phenyl group (a benzene ring), an acetate group (a two-carbon chain with a carbonyl and an oxygen), and a pentyl group (a five-carbon chain). The IUPAC Standard InChIKey for pentyl phenylacetate is LRVLBFSVAFUOGO-UHFFFAOYSA-N .科学研究应用
1. 青霉素生产中的酶解作用
戊基苯乙酸酯与青霉素生产中的酶解过程密切相关。青霉素酰化酶将青霉素G连续水解为苯乙酸和氨基青霉素是这一过程中至关重要的步骤。这种方法比等效的分批系统效率显著更高,并在提高青霉素生产效率方面发挥着至关重要的作用(Hollander et al., 2002)。
2. 在青霉素化学中的作用
苯乙酸,作为与戊基苯乙酸酯相关的降解产物,在理解青霉素化学中起着关键作用。早期研究表明,向培养基中添加苯乙酸可以增加总青霉素产量,表明其在青霉素合成中的作用(Moyer & Coghill, 1947)。
3. 废氮产物替代
苯乙酸酯,作为与戊基苯乙酸酯相关的化合物,被评估为尿素的潜在替代品,用作废氮排泄的载体。这种应用在患有尿素合成遗传缺陷的患者中尤为显著,为医疗治疗开辟了新途径(Brusilow, 1991)。
4. 在癌症研究中的潜力
苯乙酸钠,作为苯乙酸的衍生物,对肿瘤细胞表现出抑制生长和诱导分化的效果。它能够诱导肿瘤细胞成熟,而不具有细胞毒性和致癌性效果,表明其在癌症干预中的潜在用途(Samid et al., 1992)。
5. 提高青霉素生产
在曲霉Aspergillus nidulans中破坏咖啡酸羟化酶基因phacA导致青霉素产量增加。这一发现突显了苯乙酸在分解代谢和抗生素生物合成之间的竞争,为改进青霉菌株提供了策略(Mingot et al., 1999)。
属性
IUPAC Name |
pentyl 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-7-10-15-13(14)11-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVLBFSVAFUOGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063714 | |
| Record name | Benzeneacetic acid, pentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
266.00 to 269.00 °C. @ 760.00 mm Hg | |
| Record name | Amyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038605 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Pentyl phenylacetate | |
CAS RN |
5137-52-0 | |
| Record name | Pentyl benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5137-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentyl phenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amyl phenylacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, pentyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, pentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentyl phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTYL PHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ET3LE4BID | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Amyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038605 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What do we know about the molecular structure of pentyl phenylacetate?
A1: While the provided research doesn't delve deep into spectroscopic characterization, it does mention key structural insights. For instance, one study investigated the electric dipole moment of pentyl phenylacetate alongside other esters like amyl cinnamate and geranyl formate. [] This suggests that its molecular structure, specifically the arrangement of atoms and their electronegativity, influences its overall polarity.
Q2: How does the structure of pentyl phenylacetate relate to its properties?
A2: Research indicates that the structure of pentyl phenylacetate, particularly the presence of the ester group and the length of the alkyl chain (pentyl), influences its dielectric properties. [] Specifically, the study highlights the role of "internal rotation and molecular configuration" in determining its overall dipole moment. This suggests that the flexibility of the molecule and the spatial arrangement of its components are crucial.
Q3: Has there been any research on the safety of pentyl phenylacetate?
A3: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on pentyl phenylacetate. [, ] While the abstracts provided don't detail the findings, the existence of these assessments underscores the importance of understanding the safety profile of this compound, especially given its use in consumer products.
Q4: Are there any known medicinal applications of compounds similar to pentyl phenylacetate?
A4: Interestingly, there's research on 3-pentyl phenylacetic acid, a structurally related compound. This research explores its potential therapeutic uses in various conditions, including blood disorders, nephropathy, inflammatory diseases, and oxidative stress-related disorders. [] While this doesn't directly translate to pentyl phenylacetate, it highlights the potential pharmacological relevance of molecules with similar structures.
Q5: What analytical techniques are used to study pentyl phenylacetate?
A5: One study employed dielectric measurements at different frequencies (1 MHz and 3.38 GHz) to investigate the behavior of pentyl phenylacetate. [] This method allowed researchers to determine its dipole moment and relaxation time, providing insights into its molecular dynamics and interactions with the surrounding environment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




